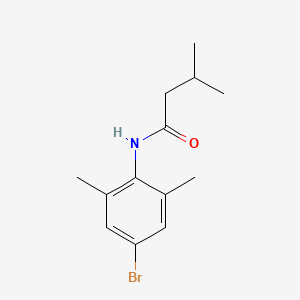![molecular formula C19H17ClO4 B5779804 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as CDMB or Compound 1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
作用机制
The mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. Specifically, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for preventing the growth and spread of tumors. It also reduces the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and neuroprotective properties make it a versatile compound with potential applications in a range of diseases. However, one limitation of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one research. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one and its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one in humans, which will be critical for its eventual use as a therapeutic agent.
合成方法
The synthesis of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-ethylcoumarin with 2-methoxybenzyl chloride in the presence of potassium carbonate and cesium fluoride. The resulting intermediate is then treated with 6-chloro-1,3-benzoxazine-2,4-dione to yield the final product.
科学研究应用
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
6-chloro-4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-12-8-19(21)24-17-10-18(15(20)9-14(12)17)23-11-13-6-4-5-7-16(13)22-2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCSAXSUZQQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)




![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)